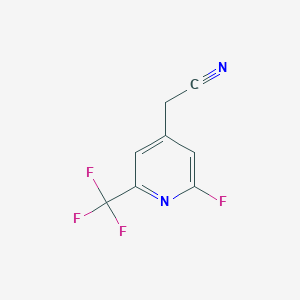

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile

Description

Properties

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNSUURRUCMSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride (HF) and iron(III) chloride (FeCl3) at elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines often relies on scalable methods that ensure high yields and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and safety of the production process. The choice of method depends on the desired scale, cost, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be replaced by nucleophiles, leading to the formation of functionalized derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used as a reactant in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), can be used for oxidation reactions.

Catalysts: Palladium-based catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions include aminopyridines, functionalized pyridines, and various coupling products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

a. Drug Discovery

The compound has been identified as a promising candidate in drug discovery, particularly for anti-inflammatory and anticancer applications. Its structural features allow it to interact effectively with biological membranes, enhancing its potential as a therapeutic agent. Research has indicated that 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile can modulate enzyme activities and receptor functions, leading to therapeutic benefits in various disease models .

b. Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, facilitating the compound's penetration into cells and enhancing its biological efficacy .

| Target | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers |

Agrochemicals

This compound serves as an important intermediate in the synthesis of various agrochemicals, including fungicides and herbicides. It has been specifically noted for its role in the production of picoxystrobin, a widely used fungicide that protects crops from fungal diseases .

a. Synthesis Pathways

The synthesis of this compound involves several steps that ensure high yield and purity, making it suitable for large-scale production in agricultural applications. The ability to produce this compound efficiently enhances its utility in developing effective agrochemical formulations .

Materials Science

The unique properties of this compound also find applications in materials science. Its fluorinated structure imparts desirable characteristics such as chemical stability and resistance to degradation, making it useful in creating advanced materials.

a. Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance the performance characteristics of the resulting materials, such as thermal stability and mechanical strength . This application is particularly relevant for developing specialty materials used in electronics and coatings.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Activity Study : In vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines at low concentrations (as low as 10 µM), indicating significant potential for anticancer therapies.

- Agrochemical Efficacy : A study on the synthesis of picoxystrobin revealed that integrating this compound into formulations significantly improved fungicidal activity against multiple fungal pathogens .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile

- Molecular Formula : C₈H₄F₄N₂

- Molecular Weight : 204.13 g/mol

- CAS Registry Number : 1227600-27-2

- MDL Number : MFCD16611323

- Purity : 95% (as per commercial availability) .

Structural Features :

This compound consists of a pyridine ring substituted with a fluorine atom at position 2, a trifluoromethyl (-CF₃) group at position 6, and an acetonitrile (-CH₂CN) moiety at position 2. The trifluoromethyl and fluorine groups impart strong electron-withdrawing effects, while the acetonitrile group enhances reactivity in nucleophilic additions or cyclization reactions.

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Fluoro-6-(trifluoromethyl)pyridine-3-acetonitrile

Key Differences :

- Substituent Position : The acetonitrile group is located at position 3 instead of position 3.

- CAS Number : 1227580-08-6 (vs. 1227600-27-2 for the 4-acetonitrile isomer).

- Impact on Reactivity :

Table 1: Comparison of Pyridine-Acetonitrile Isomers

| Property | 4-Acetonitrile Isomer | 3-Acetonitrile Isomer |

|---|---|---|

| Molecular Formula | C₈H₄F₄N₂ | C₈H₄F₄N₂ |

| Molecular Weight | 204.13 | 204.13 |

| Substituent Positions | 2-F, 6-CF₃, 4-CH₂CN | 2-F, 6-CF₃, 3-CH₂CN |

| CAS Number | 1227600-27-2 | 1227580-08-6 |

| Potential Applications | Agrochemical intermediates | Pharmaceutical intermediates |

Trifluoromethylpyridine Derivatives in Patent Literature

Example Compound : 4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-4-yl]aniline (Reference Example 50 in EP 4,374,877 A2) .

- Structural Differences :

- Replaces the acetonitrile group with an aniline (-NH₂) moiety.

- Contains a pyridinyl substituent at position 2 of the benzene ring.

- Functional Implications: The aniline group enables participation in diazotization or coupling reactions, making it suitable for synthesizing dyes or bioactive molecules.

Brominated Analogs: 5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-...

Key Features (from PharmaBlock Sciences data) :

- Substituents : Bromine at position 5 and a benzyl group with 2-fluoro-6-CF₃ substitution.

- Reactivity Profile :

- Bromine serves as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

- The benzyl group introduces steric bulk, which may reduce solubility compared to the acetonitrile analog.

Complex Heterocyclic Derivatives

Example : Furo[2,3-b]pyridine-carboxamide derivatives () .

- Structural Complexity: Incorporates a fused furopyridine ring, fluorophenyl, and trifluoroethylamino groups.

- Comparison with Target Compound: Molecular Weight: ~500–600 g/mol (vs. 204.13 g/mol for the target compound), affecting pharmacokinetic properties. Applications: Likely optimized for medicinal chemistry (e.g., kinase inhibitors) due to hydrogen-bonding motifs from carboxamide and amino groups.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl groups in all analogs increase logP values, enhancing membrane permeability.

- Stability : Fluorine substitution reduces metabolic degradation, a critical advantage in agrochemicals .

Biological Activity

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes a pyridine ring substituted with both a fluorine atom and a trifluoromethyl group, along with an acetonitrile moiety. This configuration contributes to its biological activity by influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, increasing its affinity for molecular targets. This interaction can modulate enzyme activities, potentially leading to therapeutic effects against various diseases, including cancer and microbial infections .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit promising antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have shown effective antibacterial activity against various strains, including Ralstonia solanacearum and Xanthomonas oryzae . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies have demonstrated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on different cancer cell lines, showing significant inhibition of cell proliferation. For example, related compounds have reported IC50 values indicating effective concentration levels that inhibit cancer cell growth . The precise mechanisms involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | R. solanacearum | 36% inhibition | |

| Anticancer | Various Cancer Cell Lines | 22.09 - 6.40 | |

| Antimalarial | P. falciparum | Not specified |

Case Study: Anticancer Evaluation

A study focused on the cytotoxicity of related trifluoromethylpyridine derivatives revealed that introducing electron-withdrawing groups like trifluoromethyl significantly enhances bioactivity. In vitro assays demonstrated that these compounds could effectively induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile?

- Methodological Answer : A viable approach involves nucleophilic substitution or cross-coupling reactions on the pyridine ring. For example, fluorinated pyridine derivatives can be synthesized via metal-free conditions using polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (120°C), followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH) . While direct synthesis of the acetonitrile derivative is not explicitly detailed in the evidence, analogous procedures for 2-fluoro-6-(trifluoromethyl)pyridine derivatives (e.g., 2-fluoro-6-(trifluoromethyl)benzonitrile) suggest that cyano groups can be introduced via nitrile substitution or Strecker synthesis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) is critical for verifying substituent positions. For example, fluorinated pyridine derivatives exhibit distinct splitting patterns (e.g., doublets or multiplets) for aromatic protons, with δ values between 7.50–8.96 ppm depending on substitution .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 382.0 [M–1]⁻ or 234.2 [M+1]⁺) confirm molecular weight and fragmentation patterns .

- FTIR/Raman Spectroscopy : Peaks near 2200 cm⁻¹ indicate nitrile (C≡N) stretching, while fluorine substituents alter ring vibrational modes .

Q. What are the key considerations for handling and purifying this compound in laboratory settings?

- Methodological Answer :

- Safety : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as fluorinated nitriles may release toxic HF under decomposition .

- Purification : Column chromatography (CH₂Cl₂/MeOH gradients) effectively removes byproducts, while cold storage (0–6°C) stabilizes fluorinated intermediates .

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Selection : NMP or DMF enhances solubility of fluorinated intermediates, facilitating reaction completion .

- Catalysis : Explore palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the acetonitrile group, leveraging boronic acid intermediates (e.g., 2-fluoro-6-(trifluoromethyl)phenylboronic acid) .

- Temperature Control : Gradual heating (e.g., 80–120°C) minimizes side reactions like nitrile hydrolysis .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Computational Modeling : Use B3LYP/6-311++G** or B3PW91/cc-pVTZ methods to simulate IR/Raman spectra and compare with experimental data. Adjust basis sets to account for fluorine’s electronegativity .

- Conformational Analysis : Rotamer populations (e.g., syn vs. anti configurations) may explain deviations in NMR coupling constants .

- Crystallography : If single crystals are obtainable, X-ray diffraction (as in related fluoropyridines ) provides definitive structural validation.

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ and -F groups deactivate the pyridine ring, directing electrophilic substitution to the para position relative to the nitrile group. This regioselectivity is critical for designing derivatives for medicinal chemistry .

- Steric Effects : Steric hindrance from -CF₃ may slow reaction kinetics; using bulky ligands (e.g., XPhos) can mitigate this in palladium-catalyzed reactions .

- Solvent Polarity : High polarity solvents stabilize transition states in SNAr reactions, enhancing reactivity at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.